Structural Elucidation of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene
Structural Elucidation of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene
Technical Guide for Chemical Characterization & Validation
Executive Summary
This guide provides a rigorous structural elucidation framework for 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene (CAS 849035-75-2), a critical intermediate in the synthesis of HPPD-inhibiting herbicides such as Mesotrione .[1]
The structural validation of this tetrasubstituted benzene is chemically non-trivial due to the presence of multiple regioisomers (e.g., 1,2-dichloro-3-methyl-5-sulfonyl variants) that possess identical mass/charge ratios and similar polarity.[1] This document outlines a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS) for elemental confirmation and 2D-NMR (NOESY/HMBC) for unambiguous regio-assignment.
Chemical Context & Synthetic Origin[1][2][3][4]
The Target Molecule[1]
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IUPAC Name: 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene[1][2][3][4]
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Common Name: 4,5-Dichloro-2-methylphenyl methyl sulfone[1][2]
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Molecular Formula:
[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
The Isomer Challenge
In industrial synthesis—typically involving the chlorination of 4-(methylsulfonyl)toluene or the oxidation of sulfide precursors—electrophilic aromatic substitution can yield thermodynamic and kinetic mixtures.[1]
The primary challenge is distinguishing the target 1,2,4,5-substitution pattern from potential 1,2,3,5 or 1,2,3,6 isomers. Standard 1H NMR is often insufficient because all isomers present as two aromatic singlets (or doublets with small coupling) and two methyl singlets.[1]
Definitive proof requires establishing the spatial connectivity of the substituents. [1]
Analytical Strategy: The Elucidation Workflow
The following workflow enforces a "trust-but-verify" approach. Data from one stage must validate the next.[1]
Diagram 1: Structural Elucidation Logic Flow
Caption: Step-by-step logic flow for confirming the 1,2,4,5-substitution pattern.
Detailed Characterization Data
Mass Spectrometry (HRMS)
The presence of two chlorine atoms provides a distinct isotopic fingerprint that serves as the first "gate" of validation.[1]
| Parameter | Expected Value | Validation Logic |
| Monoisotopic Mass | ~237.96 Da | Base peak ( |
| Isotope Pattern | M : M+2 : M+4 | Ratio approx 9 : 6 : 1 (Due to two Cl atoms) |
| Fragmentation | [M-CH3]+, [M-SO2CH3]+ | Loss of methyl or sulfonyl group confirms substituents. |
Nuclear Magnetic Resonance (NMR)
This is the core of the elucidation.[1] The target molecule has two aromatic protons at positions 3 and 6.[1] They are para to each other, resulting in singlets (or very weak para-coupling).[1]
Predicted 1H NMR Shifts (DMSO-d6)
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2.45 ppm (s, 3H): Aryl-Methyl (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) at position 4. -
3.20 ppm (s, 3H): Sulfonyl-Methyl (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) at position 5. -
7.60 ppm (s, 1H): Aromatic H-3. (Shielded relative to H-6 due to ortho-Methyl).[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
8.10 ppm (s, 1H): Aromatic H-6. (Deshielded due to ortho-Sulfonyl electron-withdrawing group).[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Critical 2D-NMR Experiments (The "Smoking Gun")
To prove the 1,2-dichloro-4-methyl-5-(methylsulfonyl) structure, you must prove that H-3 is next to the Methyl and H-6 is next to the Sulfonyl .[1]
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NOESY (Nuclear Overhauser Effect Spectroscopy):
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Irradiate Methyl (Pos 4)
Strong NOE to H-3 .ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Irradiate Sulfonyl-Me (Pos 5)
NOE to H-6 .ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Negative Control: No NOE between H-3 and H-6 (Para relationship).
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HMBC (Heteronuclear Multiple Bond Correlation):
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Methyl (Pos 4) shows
coupling to C-3 and C-5 .ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
H-6 shows
coupling to C-2 (Cl-bearing) and C-4 (Methyl-bearing).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
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Diagram 2: NOE Connectivity Map
Caption: Visualizing spatial proximity. Green dashed lines indicate required NOE signals.
Experimental Protocols
Sample Preparation for NMR[1]
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Solvent: DMSO-d6 (Preferred for solubility of sulfones) or
.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Concentration: 10-15 mg of sample in 0.6 mL solvent.
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Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).
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Filtration: Filter through a 0.2
m PTFE syringe filter to remove paramagnetic particulates (rust/dust) that broaden singlets.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Data Acquisition Parameters (Bruker 400/500 MHz)
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1H Standard: 16 scans, 30° pulse angle, D1 = 1.0s.
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13C UDEFT/APT: 512 scans minimum (Quaternary carbons in tetrasubstituted rings relax slowly; ensure D1 > 2.0s).
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NOESY:
Crystallization (XRD Validation)
If the intermediate is solid (MP ~145-147°C), grow single crystals for absolute confirmation.[1]
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Method: Slow evaporation.[1]
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Procedure: Dissolve 20mg in minimal hot ethanol; add hexane dropwise until cloudiness persists; heat to clear; allow to stand at RT for 24h.
References
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Mesotrione Synthesis & Intermediates
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Mesotrione Process Chemistry
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NMR of Polysubstituted Benzenes
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Compound Data (PubChem)
Sources
- 1. 1,2-Dichloro-4-methylsulfonylbenzene | C7H6Cl2O2S | CID 161963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 1,2-DICHLORO-4-METHYL-5-(METHYLSULFONYL)BENZENE | 849035-75-2 [m.chemicalbook.com]
- 4. PubChemLite - 1,2-dichloro-4-methyl-5-(methylsulfonyl)benzene (C8H8Cl2O2S) [pubchemlite.lcsb.uni.lu]
- 5. WO2018178860A1 - Synthesis of mesotrione - Google Patents [patents.google.com]
- 6. smbstcollege.com [smbstcollege.com]
- 7. GSRS [gsrs.ncats.nih.gov]
